molecular formula C10H10BrNO2 B1376323 7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 934993-58-5

7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B1376323
CAS RN: 934993-58-5
M. Wt: 256.1 g/mol
InChI Key: SZPRSMJCVKHIIX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of “7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is not available in the search results .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not specified in the search results .

Scientific Research Applications

Platelet Aggregation Inhibition

7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives have been studied for their potential as platelet aggregation inhibitors. A study by Tian et al. (2012) explored the synthesis of these compounds, revealing their inhibitory effects on ADP-induced platelet aggregation, with some showing promise compared to standard drugs like ticlopidine and aspirin. The study initiated a preliminary structure-activity relationship analysis for these compounds (Tian et al., 2012).

Anticancer Properties

Compounds based on this compound have shown promise in anticancer applications. Nagavelli et al. (2016) synthesized novel 1,2,3-triazole-2H-benzo[b][1,4]oxazin-3(4H)-ones and tested them against breast and cervical cancer cell lines. Some compounds exhibited cytotoxic activity, with further in vivo testing on Ehrlich Ascites Carcinoma-bearing mice showing potential effectiveness (Nagavelli et al., 2016).

Antimicrobial Activity

This compound derivatives have also been researched for their antimicrobial properties. Fang et al. (2011) synthesized derivatives with various substituents, finding them effective against Gram-positive and Gram-negative bacteria, with fluorine atom enhancements in some compounds (Fang et al., 2011).

Synthesis Methods

Innovative synthesis methods for this compound derivatives have been developed, contributing to their accessibility for research and potential applications. Lee et al. (2009) developed a method for solid-phase synthesis of these derivatives, offering high yields and purity, crucial for further biological studies (Lee et al., 2009).

Mechanism of Action

The mechanism of action of “7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is not available in the search results .

Safety and Hazards

The safety and hazards associated with “7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one” are not available in the search results .

Future Directions

The future directions for the research and application of “7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one” are not specified in the search results .

properties

IUPAC Name

7-bromo-2,2-dimethyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-10(2)9(13)12-7-4-3-6(11)5-8(7)14-10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPRSMJCVKHIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

934993-58-5
Record name 7-bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5.0 g 2-Amino-5-bromophenol were dissolved in 100 ml acetone. Then 11.0 g potassium carbonate and 6.74 g ethyl-2-bromoisobutyrate were added. The reaction mixture was stirred at room temperature overnight and refluxed overnight. The cooled reaction mixture was then filtrated and the filtrate concentrated in vacuo. The resulting residue was purified by chromatography on silica gel to obtain 4.6 g 7-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one as a yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
6.74 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one

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